1-(3-methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzothiazole ring, a pyrrolidine ring, and a methylsulfonyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(3-methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the benzothiazole ring and the pyrrolidine ring. Common synthetic routes include:
Formation of Benzothiazole Ring: This can be achieved through the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide.
Formation of Pyrrolidine Ring: This involves the cyclization of a suitable precursor, such as a γ-amino acid or a δ-amino alcohol.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidine rings using reagents like coupling agents (e.g., EDC, DCC) under specific conditions.
Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
1-(3-Methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols are commonly used.
Major products formed from these reactions include sulfone derivatives, dihydrobenzothiazole derivatives, and substituted benzothiazole derivatives.
Scientific Research Applications
1-(3-Methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(3-Methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(3-Methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzoxazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide: Similar structure but with a benzoxazole ring instead of a benzothiazole ring.
1-(3-Methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzimidazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide: Contains a benzimidazole ring instead of a benzothiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23N3O4S2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-(3-methylbutyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H23N3O4S2/c1-11(2)6-7-21-10-12(8-16(21)22)17(23)20-18-19-14-5-4-13(27(3,24)25)9-15(14)26-18/h4-5,9,11-12H,6-8,10H2,1-3H3,(H,19,20,23) |
InChI Key |
BVTQNKWFTBMTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.